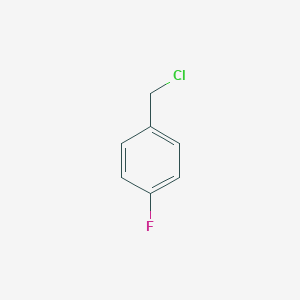
4-氟苄基氯
描述
4-Fluorobenzyl chloride is an organic compound with the molecular formula C7H6ClF. It is a derivative of benzyl chloride where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to slightly yellow liquid and is known for its reactivity due to the presence of both the benzyl chloride and fluorine functionalities .
科学研究应用
4-Fluorobenzyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is a precursor in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
4-Fluorobenzyl chloride is a derivative of benzyl chloride . It is an important intermediate in industrial production, used in the synthesis of various pharmaceutical and agricultural products . .
Mode of Action
It is known that benzyl chloride derivatives, such as 4-fluorobenzyl chloride, are often used in organic synthesis reactions, including friedel-crafts acylation .
Biochemical Pathways
As a chemical intermediate, it is likely involved in various synthesis reactions that lead to the formation of different compounds in pharmaceutical and agricultural industries .
Action Environment
The action, efficacy, and stability of 4-Fluorobenzyl chloride can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and flame . It is also important to handle it with appropriate safety measures due to its corrosive nature .
生化分析
Biochemical Properties
It is known that it can participate in various chemical reactions, such as Friedel-Crafts acylation
Cellular Effects
It is known to cause harm if swallowed and can cause severe skin burns and eye damage . It is also corrosive to metals
Molecular Mechanism
It is known to participate in Friedel-Crafts acylation reactions
Temporal Effects in Laboratory Settings
It is known to be a liquid at room temperature with a boiling point of 82 °C/26 mmHg
Dosage Effects in Animal Models
It is known to be harmful if swallowed and can cause severe skin burns and eye damage
准备方法
Synthetic Routes and Reaction Conditions
4-Fluorobenzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
C7H7FOH+SOCl2→C7H6ClF+SO2+HCl
Another method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures .
Industrial Production Methods
In industrial settings, 4-fluorobenzyl chloride is typically produced by the chlorination of 4-fluorotoluene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure efficient production and high yield .
化学反应分析
Types of Reactions
4-Fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in 4-fluorobenzyl chloride can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation Reactions: The benzyl group can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to 4-fluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzyl alcohol.
Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.
Reduction: 4-fluorotoluene.
相似化合物的比较
Similar Compounds
Benzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in reactions.
4-Fluorobenzyl alcohol: The hydroxyl group makes it less reactive in nucleophilic substitution but useful in oxidation reactions.
Uniqueness
4-Fluorobenzyl chloride is unique due to the presence of both the benzyl chloride and fluorine functionalities. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
1-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059850 | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.99 [mmHg] | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
352-11-4 | |
| Record name | 4-Fluorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common applications of 4-Fluorobenzyl chloride in organic synthesis?
A1: 4-Fluorobenzyl chloride serves as a versatile building block in organic synthesis. It's commonly employed in reactions like Friedel-Crafts benzylation and alkylation. For example, researchers used it to synthesize 5-(4-Fluorobenzyl)-2-furyl methyl ketone, a key intermediate in the production of the HIV-integrase inhibitor S-1360 []. Another study employed 4-Fluorobenzyl chloride to synthesize various fluorine-containing N-benzyl substituted piperidine and pyrrolidine derivatives, which were then evaluated for their antibacterial properties [].
Q2: How is 4-Fluorobenzyl chloride utilized in analytical chemistry?
A2: The reactive nature of 4-Fluorobenzyl chloride makes it valuable for derivatizing analytical targets. One study highlighted its application in determining functional groups, specifically carboxyl groups, in oxidized lignin samples using 19F NMR spectroscopy []. This derivatization strategy allows for enhanced detection and quantification of these functional groups.
Q3: What challenges are associated with the inherent reactivity of 4-Fluorobenzyl chloride, and how are they addressed?
A3: 4-Fluorobenzyl chloride's reactivity, while beneficial for synthesis, poses challenges for its bioanalysis due to its instability in biological matrices like human plasma []. To overcome this, researchers developed a method using 4-dimethylaminopyridine (DMAP) to convert 4-Fluorobenzyl chloride into a stable quaternary amine salt derivative. This derivative shows excellent sensitivity in electrospray mass spectrometry, facilitating accurate quantification [].
Q4: Can you provide details on the synthesis of pharmaceutical compounds like Sulindac using 4-Fluorobenzyl chloride as a starting material?
A4: 4-Fluorobenzyl chloride serves as a crucial starting material in the multi-step synthesis of Sulindac, a non-steroidal anti-inflammatory drug []. The synthesis involves a series of reactions, including condensation with diethyl methyl malonate, hydrolysis, decarboxylation, acyl chlorination, and intermolecular Friedel-Crafts reaction, ultimately yielding Sulindac [].
Q5: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds synthesized using 4-Fluorobenzyl chloride?
A5: Yes, researchers investigating novel 1,2,4-4H-triazoles with potential antiviral activity utilized 4-Fluorobenzyl chloride in their synthesis []. They explored the impact of different substituents, including 4-Fluorobenzyl chloride, on the compounds' antiviral activity and antioxidant potential, demonstrating the importance of SAR studies in drug discovery [].
Q6: How is 4-Fluorobenzyl chloride incorporated into the synthesis of pyrimidine derivatives, and what are the potential applications of these derivatives?
A6: Researchers synthesized novel 2,4,5- and 2,4,6-substituted pyrimidines, analogs of the antitumor compound Bayer DG 428, using 4-Fluorobenzyl chloride as an alkylating agent []. This alkylation step is crucial for introducing the desired structural modifications into the pyrimidine core, potentially leading to compounds with enhanced antitumor activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)
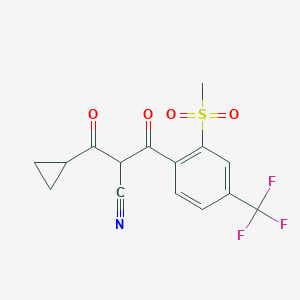
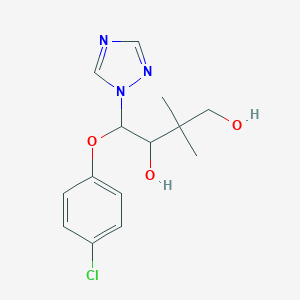
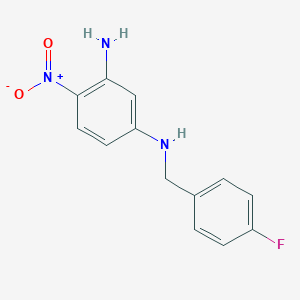

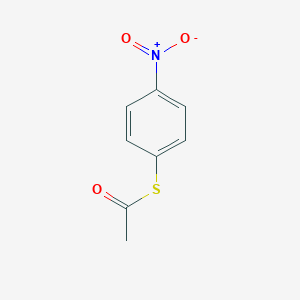
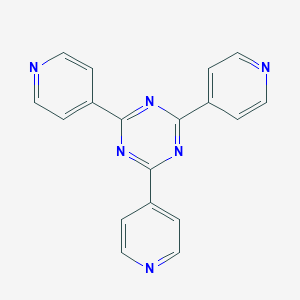

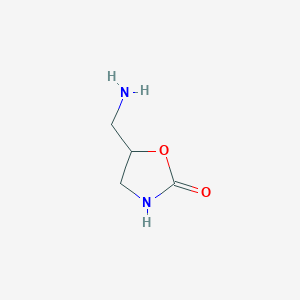
![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
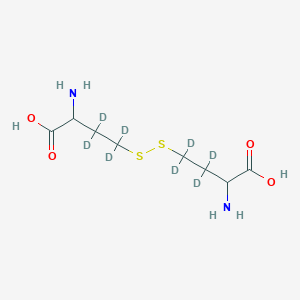
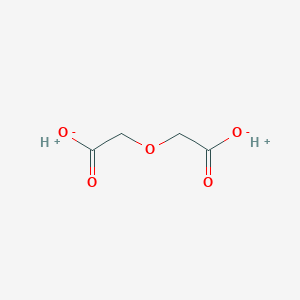
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)
